molecular formula C6H12N2O B102646 5,5-Dimethyl-1,3-diazinan-2-one CAS No. 17496-93-4

5,5-Dimethyl-1,3-diazinan-2-one

Cat. No.: B102646
CAS No.: 17496-93-4
M. Wt: 128.17 g/mol
InChI Key: YHLVEHXOBBYATA-UHFFFAOYSA-N
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Description

It is less toxic and less carcinogenic compared to similar solvents like hexamethylphosphoric triamide . This compound is widely used in various chemical processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,3-diazinan-2-one typically involves the reaction of dimethylamine with propylene oxide, followed by cyclization. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.

    Solvents: Common solvents include water or organic solvents like ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Dimethylamine and propylene oxide.

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Produces corresponding carboxylic acids or ketones.

    Reduction: Yields amines or alcohols.

    Substitution: Forms various substituted diazinanones depending on the reagents used.

Scientific Research Applications

5,5-Dimethyl-1,3-diazinan-2-one has numerous applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,3-diazinan-2-one involves its strong electron-donating ability, which facilitates various chemical reactions. The compound interacts with molecular targets such as enzymes and proteins, altering their activity and function. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Protein Folding: It can influence the folding and stability of proteins, affecting their biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Hexamethylphosphoric triamide (HMPA)
  • Dimethyl sulfoxide (DMSO)
  • N,N-Dimethylformamide (DMF)

Comparison

  • Toxicity : 5,5-Dimethyl-1,3-diazinan-2-one is less toxic and less carcinogenic compared to hexamethylphosphoric triamide.
  • Solvent Properties : It has strong electron-donating abilities, similar to dimethyl sulfoxide and N,N-dimethylformamide, but with different solubility and reactivity profiles.
  • Applications : While all these compounds are used as solvents, this compound is preferred in applications requiring lower toxicity.

Properties

IUPAC Name

5,5-dimethyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)3-7-5(9)8-4-6/h3-4H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLVEHXOBBYATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292703
Record name 5,5-dimethyl-1,3-diazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17496-93-4
Record name NSC84933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-1,3-diazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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